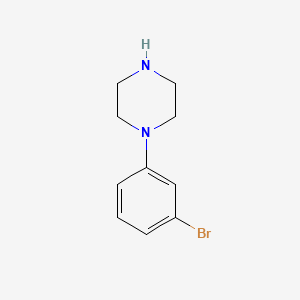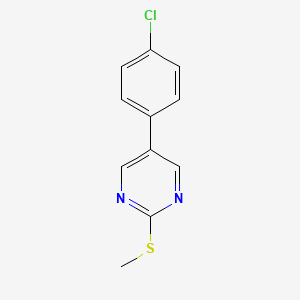![molecular formula C10H6ClN5 B3035376 7-(4-Chlorophenyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine CAS No. 320416-70-4](/img/structure/B3035376.png)
7-(4-Chlorophenyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
“7-(4-Chlorophenyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine” is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is a derivative of pyrimidine, a class of compounds known for their antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The compound is synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis process involves the design and characterization of these compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “7-(4-Chlorophenyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine” is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic compound widely found in nature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The compound has been utilized in the synthesis of novel pyrimidine derivatives, which have shown potential in various scientific applications. For instance, El-Agrody et al. (2001) reported the synthesis of various [1,2,4]triazolo[1,5-c]pyrimidine derivatives, which demonstrated antimicrobial activity (El-Agrody et al., 2001).
- Velavan et al. (1997) analyzed the crystal structures of 1,2,4-triazole derivatives, which included compounds closely related to 7-(4-Chlorophenyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine, providing insights into their molecular arrangements (Velavan et al., 1997).
Biological Screening and Potential Therapeutic Uses
- Kanō & Makisumi (1958) prepared derivatives of the compound for screening as potential anticancer agents, highlighting its potential in medical research (Kanō & Makisumi, 1958).
- Dave & Shah (2002) reported the synthesis of tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, demonstrating their utility in synthesizing compounds with potential antibacterial properties (Dave & Shah, 2002).
Chemical Properties and Interactions
- Boechat et al. (2014) studied the crystal structures of hydrated and anhydrous forms of 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidines, revealing important information about intermolecular interactions and molecular arrangements (Boechat et al., 2014).
Synthesis Methods and Efficiency
- Divate & Dhongade-Desai (2014) demonstrated an efficient microwave-assisted synthesis method for triazolo[4,3-a]pyrimidine derivatives, suggesting an advancement in synthetic techniques for similar compounds (Divate & Dhongade-Desai, 2014).
Wirkmechanismus
The compound exhibits promising neuroprotective and anti-inflammatory properties . It works by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(4-chlorophenyl)tetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5/c11-8-3-1-7(2-4-8)9-5-6-12-10-13-14-15-16(9)10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKPPNOJRJGDFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NN=NN23)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chlorophenyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6bR,10aS)-Ethyl 3-methyl-2-oxo-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8(9H)-carboxylate](/img/structure/B3035297.png)
![ethyl 6-amino-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate](/img/structure/B3035299.png)


![2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B3035306.png)


![2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid](/img/structure/B3035312.png)
![1-[(4-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B3035313.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B3035314.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3035315.png)
